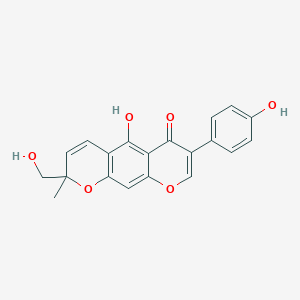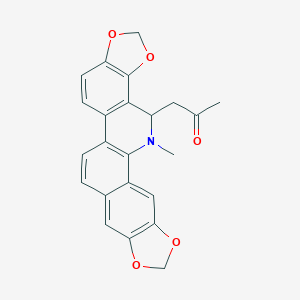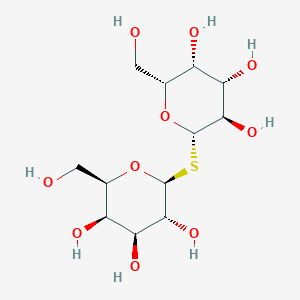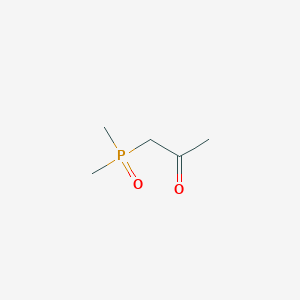
1-Dimethylphosphorylpropan-2-one
カタログ番号 B104412
CAS番号:
17534-99-5
分子量: 134.11 g/mol
InChIキー: JWWDUNUUJHCYOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the methods used to create the compound. It could involve various chemical reactions, catalysts, and conditions.Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances . It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data .科学的研究の応用
Role in Chemical Synthesis
- DMPP has been explored for its utility in chemical synthesis processes. For instance, studies on phosphonic systems have highlighted the structural and molecular properties of related compounds, such as dimethyl 2-hydroxy-3-benzoylpropylphosphonate. These studies provide valuable insights into intramolecular interactions and potential applications in creating more complex organic molecules, although direct references to DMPP are limited within the public domain (Bourne, Modro, & Modro, 1995).
Pharmacological Effects and Diabetes Management
- DMPP and related compounds have garnered interest for their potential pharmacological effects, especially in the context of diabetes management. Research has focused on substances that can influence GLP-1 receptor signaling, a critical pathway for enhancing insulin secretion and managing blood glucose levels. For example, studies on novel small molecule GLP-1 receptor agonists have shown promise in stimulating insulin secretion in rodents and from human islets, indicating potential applications for DMPP and related compounds in diabetes treatment (Sloop et al., 2010).
Insights from GLP-1 Research
- Extensive research on GLP-1, an incretin hormone that influences insulin secretion, provides indirect insights into the potential scientific applications of DMPP, especially if it can be shown to affect GLP-1 receptor signaling. The discovery of the GLP-1 receptor and the development of GLP-1 receptor agonists highlight the significance of targeting this pathway for therapeutic interventions in diabetes (Thorens, 1992).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-dimethylphosphorylpropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O2P/c1-5(6)4-8(2,3)7/h4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWDUNUUJHCYOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CP(=O)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Dimethylphosphorylpropan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
3,3-Dimethylbutyraldehyde
2987-16-8
4-Amino-3-methoxybenzoic acid
2486-69-3
4-Chloro-2-fluorophenylacetonitrile
75279-53-7
3-Chloro-2-fluorobenzaldehyde
85070-48-0

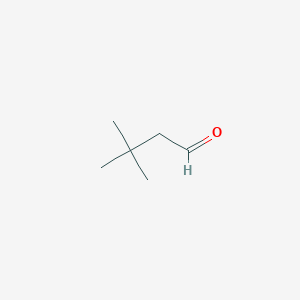
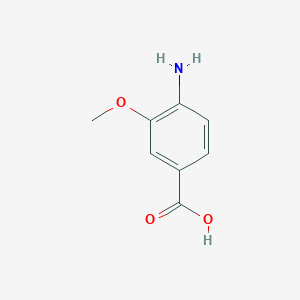


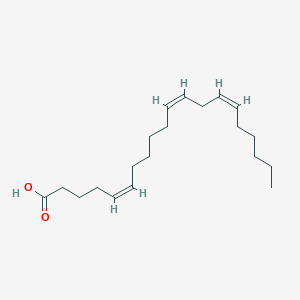
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

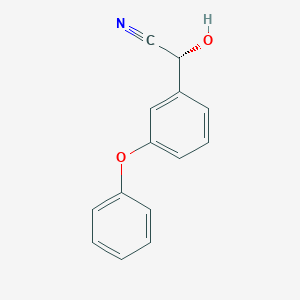
![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)

